1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one, also known as (1-acetyl-3-pyrrolidinyl)methanol, is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a hydroxymethyl group and an ethanone moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with acetaldehyde in the presence of a suitable catalyst to form the desired product . The reaction conditions typically include a controlled temperature and pressure to ensure the formation of the compound with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the ethanone moiety produces an alcohol .
Scientific Research Applications
1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to changes in cellular processes and biochemical pathways .
Additionally, the compound may interact with receptors on the cell surface, modulating their activity and influencing signal transduction pathways. These interactions can result in various physiological effects, depending on the specific receptor and pathway involved .
Comparison with Similar Compounds
1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one can be compared with other similar compounds, such as pyrrolidine derivatives and ethanone analogs. Some similar compounds include:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring structure but lacks the hydroxymethyl and ethanone groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3R)-3-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(10)8-3-2-7(4-8)5-9/h7,9H,2-5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIPHPJTYHOXKM-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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